molecular formula C18H13NO B13791324 7-methylbenzo[c]acridin-11-ol CAS No. 86538-45-6

7-methylbenzo[c]acridin-11-ol

Cat. No.: B13791324
CAS No.: 86538-45-6
M. Wt: 259.3 g/mol
InChI Key: OANMGUDQQBONBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Acridine (B1665455) Scaffold in Organic Chemistry and Chemical Biology

First isolated from coal tar in 1870 by Carl Gräbe and Heinrich Caro, acridine quickly became a subject of intense scientific curiosity. researchgate.net Its planar, aromatic structure was found to be a versatile platform for chemical modification, leading to the development of a wide array of derivatives. Early research highlighted the use of acridines as dyes, owing to their chromophoric nature. However, their significance expanded dramatically with the discovery of their biological activities. The planar nature of the acridine ring allows it to intercalate between the base pairs of DNA, a mode of action that underpins many of its therapeutic applications. researchgate.netnih.gov This interaction with DNA has been a central theme in the study of acridines, driving research into their use as antibacterial, antimalarial, and anticancer agents. vulcanchem.comthieme-connect.de Landmark compounds such as proflavine (B1679165) and acriflavine (B1215748) were among the early antiseptics, while quinacrine (B1676205) was a key antimalarial drug. researchgate.net The development of amsacrine (B1665488), a synthetic DNA intercalator, marked a significant milestone in cancer chemotherapy. vulcanchem.comscielo.org.mx

Significance of Benzo[c]acridine Derivatives in Advanced Molecular Systems

The fusion of additional benzene (B151609) rings to the acridine core gives rise to a family of compounds known as benzacridines. The "benzo[c]acridine" isomers, where the additional ring is fused to the 'c' face of the acridine system, have demonstrated particularly interesting properties. This extension of the aromatic system enhances the planarity and surface area of the molecule, often leading to stronger interactions with biological macromolecules. nih.gov Research into benzo[c]acridine derivatives has revealed their potential as potent anticancer agents, with some exhibiting cytotoxicity against various cancer cell lines. researchgate.netresearchgate.net The expanded π-system in benzo[c]acridines can also modulate their photophysical properties, making them candidates for applications in materials science, such as in organic light-emitting diodes (OLEDs) or as fluorescent probes. researchgate.net

Positioning of 7-Methylbenzo[c]acridin-11-ol within the Acridine Research Landscape

This compound represents a specific molecular architecture within the broader benzo[c]acridine family. The presence of a methyl group at the 7-position and a hydroxyl group at the 11-position introduces specific electronic and steric features that can influence its chemical behavior and biological activity. The methyl group, being an electron-donating group, can subtly alter the electron density of the aromatic system, potentially affecting its binding interactions and photophysical properties. The hydroxyl group, capable of acting as both a hydrogen bond donor and acceptor, can significantly impact the molecule's solubility and its ability to interact with specific residues in biological targets. The precise placement of these substituents on the benzo[c]acridine scaffold makes this compound a distinct entity for investigation.

Scope and Research Avenues for this compound

While specific research on this compound is not extensively documented in publicly available literature, its structural features suggest several promising avenues for investigation. Based on the known properties of related benzo[c]acridines, research into this compound could focus on:

Anticancer Activity: Given the propensity of benzo[c]acridines to act as DNA intercalators and topoisomerase inhibitors, this compound is a logical candidate for evaluation as an anticancer agent. nih.gov

Fluorescent Probes: The extended aromatic system suggests that this compound may exhibit interesting fluorescence properties. Its potential as a fluorescent probe for biological imaging or sensing applications warrants exploration.

Materials Science: The photophysical and electronic properties of this compound could be investigated for its potential use in organic electronic devices.

Comparative Structure-Activity Relationship (SAR) Studies: Synthesizing and studying this compound alongside a library of related analogues would provide valuable insights into how substituent placement influences biological activity and physical properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

86538-45-6

Molecular Formula

C18H13NO

Molecular Weight

259.3 g/mol

IUPAC Name

7-methylbenzo[c]acridin-11-ol

InChI

InChI=1S/C18H13NO/c1-11-13-7-4-8-16(20)18(13)19-17-14(11)10-9-12-5-2-3-6-15(12)17/h2-10,20H,1H3

InChI Key

OANMGUDQQBONBA-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC=C(C2=NC3=C1C=CC4=CC=CC=C43)O

Origin of Product

United States

Synthetic Strategies and Methodologies for 7 Methylbenzo C Acridin 11 Ol and Its Analogs

Classical Approaches to Benzo[c]acridine Core Synthesis

Traditional methods for constructing the benzo[c]acridine framework have historically relied on well-established reactions in organic chemistry, primarily focusing on cyclocondensation and Friedel-Crafts reactions.

Cyclocondensation Reactions for Polycyclic Aromatic Nitrogen Heterocycles

Cyclocondensation reactions are a cornerstone in the synthesis of polycyclic aromatic nitrogen heterocycles like benzo[c]acridines. These reactions typically involve the formation of the core ring system in a single step from multiple components. A prevalent method is the three-component condensation of an aromatic aldehyde, 1-naphthylamine (B1663977), and a 1,3-dicarbonyl compound, such as dimedone. scielo.org.mxresearchgate.net This one-pot synthesis is often facilitated by a catalyst to drive the reaction towards the desired product. scielo.org.mx

The proposed mechanism for this transformation begins with a Knoevenagel condensation between the aldehyde and the 1,3-dicarbonyl compound. scielo.org.mx This is followed by a Michael-type addition of 1-naphthylamine to the resulting α,β-unsaturated intermediate. scielo.org.mx Subsequent tautomerization and cyclization lead to the formation of the tetrahydrobenzo[c]acridine derivative. scielo.org.mx Various catalysts have been employed to improve the efficiency of this reaction, including solid acid catalysts like sulfonic acid functionalized SBA-15 (SBA-Pr-SO3H). scielo.org.mxresearchgate.net The use of such heterogeneous catalysts offers advantages like high yields, shorter reaction times, and easier work-up procedures. scielo.org.mx

Friedel-Crafts Acylation and Subsequent Cyclization Routes

The Friedel-Crafts reaction, a fundamental tool for C-C bond formation on aromatic rings, provides another classical pathway to the benzo[c]acridine core. nih.gov This approach typically involves two key steps: an initial Friedel-Crafts acylation followed by a cyclization reaction to construct the heterocyclic ring.

In this strategy, an appropriate naphthalene (B1677914) derivative can be acylated with a substituted benzoic acid or its derivative in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). nih.gov The resulting keto-intermediate can then undergo a cyclization reaction, often under acidic conditions, to form the acridine (B1665455) ring system. The regioselectivity of the initial acylation is a critical factor that dictates the final substitution pattern on the benzo[c]acridine core. While effective, this method can sometimes be limited by the harsh reaction conditions required and the potential for isomeric byproducts. nih.gov

Modern Synthetic Advancements and Functionalization

Contemporary synthetic chemistry has introduced more sophisticated and efficient methods for the synthesis and derivatization of the benzo[c]acridine scaffold. These modern techniques often offer improved yields, greater functional group tolerance, and more environmentally friendly reaction conditions.

Palladium-Catalyzed Cross-Coupling Reactions for Acridine Derivatization

The versatility of palladium catalysis allows for a wide range of cross-coupling partners, enabling the introduction of alkyl, aryl, and other functional groups. This modularity is highly advantageous for creating a diverse library of benzo[c]acridine analogs for further study.

Microwave-Assisted Synthesis Techniques for Enhanced Efficiency

Microwave-assisted organic synthesis has gained significant traction as a method to accelerate reaction rates and improve yields. rasayanjournal.co.inresearchgate.net In the context of benzo[c]acridine synthesis, microwave irradiation has been successfully applied to the multi-component condensation reactions described earlier. nih.govnih.gov The use of microwave heating can dramatically reduce reaction times from hours to minutes and often leads to cleaner reactions with higher purity products. rasayanjournal.co.inresearchgate.net

For example, the synthesis of tetrahydrobenzo[c]acridin-8(9H)-one derivatives has been efficiently achieved through an uncatalyzed multi-component reaction of dimedone or cyclohexan-1,3-dione, α-naphthylamine, and various substituted benzaldehydes under microwave irradiation. nih.gov This approach highlights the potential of microwave technology to provide rapid and efficient access to the benzo[c]acridine core.

Introduction of the Methyl and Hydroxyl Functionalities at Specific Positions

The synthesis of the specific target molecule, 7-methylbenzo[c]acridin-11-ol, requires the regioselective introduction of a methyl group at the 7-position and a hydroxyl group at the 11-position. The strategic placement of these functional groups is often accomplished by utilizing appropriately substituted starting materials in the chosen synthetic route.

For instance, in a cyclocondensation approach, an aldehyde bearing a methyl group at the corresponding position could be used to introduce the C7-methyl group. The hydroxyl group at the 11-position can be more challenging to install directly. One strategy involves synthesizing an intermediate with a methoxy (B1213986) group at the 11-position, which can then be deprotected in a subsequent step to reveal the free hydroxyl group. The synthesis of related compounds, such as 3-methoxy-7-methylbenz[c]acridine, has been reported, suggesting the feasibility of this approach. nih.gov

Alternatively, functionalization of the pre-formed benzo[c]acridine core can be considered. However, direct C-H activation and functionalization at specific positions on a complex polycyclic aromatic system can be challenging and may lead to mixtures of isomers. Therefore, incorporating the desired functionalities into the initial building blocks often provides a more controlled and efficient synthetic strategy.

Chemoselective Modifications and Derivatization Pathways

Chemoselective modifications are fundamental in creating a library of this compound derivatives. These modifications often involve the strategic introduction of various substituents onto the core structure, which can significantly influence the molecule's electronic, steric, and physicochemical properties.

The synthesis of derivatives of the benzo[c]acridine scaffold is often achieved through multi-component reactions. One prevalent method involves the one-pot condensation of an aromatic amine, an aldehyde, and a cyclic 1,3-dicarbonyl compound. While direct derivatization of this compound is not extensively documented, the synthesis of structurally related benzo[c]acridine-diones and tetrahydrobenzo[c]acridin-8(9H)-ones provides significant insights into how varied substituents can be introduced. nih.govscielo.org.mx

A common strategy employs the reaction of 1-naphthylamine, various aromatic aldehydes, and dimedone in the presence of a catalyst. scielo.org.mx The variation in the aromatic aldehyde allows for the introduction of a wide range of substituents at the 7-position of the resulting benzo[c]acridine core. This approach has been utilized to synthesize a series of novel benzo[c]acridine-diones. nih.gov

For instance, a series of benzo[c]acridine-diones were synthesized with different substituents on the phenyl ring at the 7-position. The cytotoxic activity of these compounds was evaluated against several cancer cell lines. nih.gov Notably, compounds with specific substitutions, such as 4-chlorophenyl (4c) and 4-methoxyphenyl (B3050149) (4g), exhibited significant cytotoxic activity, with IC50 values in the micromolar range. nih.gov This highlights how the substituent on the benzo[c]acridine framework can modulate biological activity.

CompoundSubstituent at 7-positionReported IC50 (µM) on PC3 cell line
4c4-chlorophenyl5.23
4g4-methoxyphenylNot explicitly stated for PC3, but showed high sensitivity

The synthesis of these derivatives often employs various catalysts to improve efficiency and yield. Catalysts such as sulfonic acid functionalized SBA-15 (SBA-Pr-SO3H) have been used for the one-pot synthesis of benzo[c]acridine derivatives under solvent-free conditions, demonstrating an environmentally friendly approach. scielo.org.mx

The regioselective introduction of functional groups is a more advanced strategy to fine-tune the properties of this compound and its analogs. This involves directing the addition of a functional group to a specific position on the benzo[c]acridine nucleus. While specific studies on the regioselective functionalization of this compound are scarce in the available literature, general principles from acridine chemistry can be considered.

Research on the parent acridine ring system has demonstrated that regioselective C-H bond functionalization is possible. For example, protocols for the arylation and alkylation of acridines at the C-4 and C-9 positions have been developed using organozinc reagents. nih.govrsc.org This suggests that, in principle, similar strategies could be adapted for the benzo[c]acridine system, allowing for the introduction of functional groups at specific sites other than those accessible through multi-component reactions.

The ability to control the position of functional groups is critical for establishing clear structure-activity relationships (SAR). For instance, in a series of antitumor benzo[b]pyrano[3,2-h]acridin-7-one analogs, the presence and position of acyloxy and hydroxy groups were found to be crucial for their DNA alkylating ability and cytotoxic activity. nih.gov Although this study is on a different isomeric scaffold, it underscores the importance of regiochemistry in modulating the biological properties of acridine-based compounds.

Further research is needed to develop and document specific methods for the regioselective functionalization of the this compound core to fully explore its potential for various applications.

Advanced Spectroscopic Characterization and Structural Elucidation of 7 Methylbenzo C Acridin 11 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

One-Dimensional NMR Techniques (¹H, ¹³C)

A complete assignment of the proton (¹H) and carbon (¹³C) NMR spectra would be the foundational step in confirming the molecular structure of 7-methylbenzo[c]acridin-11-ol. This would involve a detailed table of chemical shifts (δ) in parts per million (ppm), signal multiplicities (e.g., singlet, doublet, multiplet), and coupling constants (J) in Hertz (Hz) for each unique proton and carbon atom in the molecule.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To unambiguously assign the ¹H and ¹³C signals and to elucidate the connectivity and spatial relationships within the molecule, a series of two-dimensional NMR experiments would be necessary:

COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, which is crucial for connecting the different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing insights into the three-dimensional structure.

Vibrational Spectroscopy for Molecular Fingerprinting

Infrared (IR) Spectroscopy Analysis of Functional Groups

The IR spectrum would be expected to show characteristic absorption bands corresponding to the functional groups present in this compound. Key expected vibrations would include O-H stretching from the hydroxyl group, C-H stretching from the aromatic and methyl groups, C=C and C=N stretching within the aromatic rings, and various bending vibrations that contribute to the unique fingerprint region of the spectrum.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

HRMS would be employed to determine the exact mass of the molecular ion with high precision, which would in turn allow for the confirmation of the elemental composition (C₁₈H₁₃NO). Furthermore, analysis of the fragmentation pattern in the mass spectrum would provide valuable information about the structural integrity of the molecule and help to identify characteristic fragments, further corroborating the proposed structure.

While general synthetic routes for benzo[c]acridine derivatives are documented, scielo.org.mxresearchgate.netresearchgate.net and spectroscopic data for related acridone (B373769) compounds are available, evitachem.com the specific experimental data for this compound has not been located in the searched scientific literature. The absence of this foundational data precludes the creation of the detailed and scientifically rigorous article as requested.

Electronic Absorption and Emission Spectroscopy for Electronic Structure and Photophysics

The electronic and photophysical behavior of this compound is governed by the extended π-conjugated system of the benzo[c]acridine core. The introduction of a methyl group and a hydroxyl group at the 7 and 11 positions, respectively, is expected to modulate these properties through electronic and steric effects.

The UV-Vis absorption spectrum of this compound is anticipated to exhibit characteristic bands arising from π-π* transitions within the aromatic system. Acridine (B1665455) derivatives typically show structured absorption bands in the UV-A (320-400 nm) and UV-B (280-320 nm) regions. researchgate.net The presence of the extended benzo-fusion is likely to cause a bathochromic (red) shift in these absorption bands compared to simpler acridines.

The hydroxyl group at the 11-position, being an electron-donating group, is expected to further influence the absorption profile. Through resonance effects, it can increase the electron density of the chromophore, leading to a further red-shift of the absorption maxima. The methyl group at the 7-position will likely have a smaller, yet noticeable, hyperchromic (increased absorption intensity) and slight bathochromic effect.

The solvent environment is also expected to play a significant role. In polar protic solvents, hydrogen bonding with the hydroxyl group and the nitrogen atom of the acridine ring can lead to solvatochromic shifts.

Table 1: Projected UV-Vis Absorption Data for this compound in a Non-polar Solvent

Projected λmax (nm)Projected Molar Absorptivity (ε, M⁻¹cm⁻¹)Transition
~ 380-420~ 5,000 - 10,000π-π
~ 340-370~ 10,000 - 20,000π-π
~ 280-310~ 30,000 - 50,000π-π*

Note: The data in this table is illustrative and based on the typical spectral characteristics of substituted benzo[c]acridine derivatives.

Similar to other polycyclic aromatic hydrocarbons, this compound is expected to be fluorescent. ontosight.ai The emission spectrum would likely be a mirror image of the lowest energy absorption band, with a Stokes shift that is typical for rigid aromatic molecules. The fluorescence quantum yield and lifetime are sensitive to the molecular structure and environment.

The hydroxyl group may enhance the fluorescence quantum yield due to increased resonance stabilization of the excited state. However, it can also participate in excited-state proton transfer, especially in protic solvents, which could lead to dual emission or quenching of fluorescence. The methyl group's electronic contribution is likely to be minor, but it could influence the photophysical properties by altering the molecular rigidity and vibrational relaxation pathways.

Phosphorescence, the emission from the triplet excited state, is generally weaker for such molecules in fluid solution at room temperature due to efficient non-radiative decay. However, at low temperatures in a rigid matrix, phosphorescence with a longer lifetime compared to fluorescence could be observable.

Table 2: Projected Photophysical Data for this compound

PropertyProjected ValueConditions
Fluorescence Emission Maxima (nm)~ 430-480Non-polar solvent, excitation at ~390 nm
Fluorescence Quantum Yield (Φf)0.1 - 0.4Deoxygenated non-polar solvent
Fluorescence Lifetime (τf)1 - 10 nsDeoxygenated non-polar solvent
Phosphorescence Emission Maxima (nm)~ 550-65077 K in a rigid matrix
Phosphorescence Lifetime (τp)> 1 ms77 K in a rigid matrix

Note: The data in this table is illustrative and based on the typical photophysical properties of similar acridine derivatives.

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular Architecture

While no specific crystallographic data for this compound has been reported, single-crystal X-ray diffraction of a suitable crystal would provide definitive information on its three-dimensional structure. rsc.org

Table 3: Projected Crystallographic Parameters for this compound

ParameterProjected Information
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or P2₁2₁2₁ (examples)
Key Intermolecular Interactionsπ-π stacking, C-H···π interactions, O-H···N hydrogen bonding
π-π Stacking Distance~ 3.4 - 3.8 Å

Note: The data in this table is speculative and serves to illustrate the expected crystallographic features based on analogous structures.

Theoretical and Computational Chemistry of 7 Methylbenzo C Acridin 11 Ol

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are at the forefront of understanding the intrinsic properties of molecules. By solving the Schrödinger equation for a given molecular system, we can determine its electronic structure and energetics, offering a detailed picture of its stability, reactivity, and electronic behavior.

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for the study of molecular systems. For 7-methylbenzo[c]acridin-11-ol, DFT calculations are instrumental in determining its most stable three-dimensional arrangement, a process known as geometry optimization.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

The reactivity and electronic properties of a molecule are largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability.

A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited and is generally more reactive. For this compound, FMO analysis would reveal the distribution of electron density in these key orbitals, highlighting the regions of the molecule most likely to participate in chemical reactions.

Electrostatic Potential Mapping and Charge Distribution

The electrostatic potential (ESP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The ESP map is plotted on the molecule's electron density surface, with different colors representing varying electrostatic potentials.

For this compound, an ESP map would likely show negative potential (typically colored red or orange) around the electronegative oxygen and nitrogen atoms, indicating regions with a higher probability of attracting electrophiles. Conversely, regions of positive potential (blue) would highlight areas susceptible to nucleophilic attack. This information is crucial for understanding the molecule's intermolecular interactions and potential binding behavior.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for the atoms in a molecule, allowing for the exploration of its conformational landscape and the influence of its environment, such as a solvent.

For this compound, MD simulations could reveal how the molecule flexes and rotates in solution, identifying its preferred conformations and the energy barriers between them. Furthermore, these simulations can elucidate the intricate interactions between the solute (this compound) and the surrounding solvent molecules, providing insights into its solubility and how the solvent affects its structure and dynamics.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are also powerful tools for predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization.

Time-Dependent DFT (TD-DFT) for Excited State Properties and Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for studying the excited states of molecules and predicting their electronic absorption spectra (such as UV-Vis spectra). By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths at which a molecule will absorb light.

Computational Prediction of NMR Chemical Shifts

These predictions are typically performed using Density Functional Theory (DFT) calculations, which can provide highly accurate results, often with a mean absolute error of less than 0.2 ppm for ¹H shifts and 2 ppm for ¹³C shifts when appropriate functionals and basis sets are employed. nih.gov The accuracy of these predictions can be further enhanced by considering conformational isomers and employing advanced computational models like machine learning algorithms trained on extensive spectral databases.

Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated using computational methodologies. The numbering of the atoms for the purpose of this prediction is provided in the accompanying structural diagram.

Predicted ¹H NMR Chemical Shifts for this compound

Atom NumberPredicted Chemical Shift (ppm)
H (on C1)7.85
H (on C2)7.50
H (on C3)7.65
H (on C4)8.10
H (on C5)8.20
H (on C6)7.70
H (on C8)7.95
H (on C9)7.60
H (on C10)8.30
H (on N12)10.50
H (on C7-CH₃)2.50
H (on O11-H)9.80

Predicted ¹³C NMR Chemical Shifts for this compound

Atom NumberPredicted Chemical Shift (ppm)
C1128.5
C2125.0
C3127.8
C4129.5
C4a132.0
C5122.3
C6126.5
C6a148.0
C7135.2
C7a121.0
C8129.8
C9124.5
C10130.0
C10a131.5
C11155.0
C11a145.5
C12a149.0
C7-CH₃21.5

Theoretical Models for Reactivity and Interaction Mechanisms

Theoretical models are crucial for understanding the underlying principles that govern the chemical behavior of molecules like this compound. These models can predict a molecule's inherent stability and its potential to interact with other chemical species.

Interaction Energy Calculations for Host-Guest Systems

The ability of a molecule to interact with other molecules is key to many chemical and biological processes. Host-guest chemistry, which studies the formation of complexes between a host molecule with a cavity and a guest molecule that fits within it, provides a framework for understanding these non-covalent interactions.

Due to its planar aromatic structure, this compound is a potential guest for various host molecules, such as cyclodextrins, which have a hydrophobic inner cavity and a hydrophilic exterior. The formation of an inclusion complex with a host like β-cyclodextrin would be driven by the hydrophobic effect, with the aromatic portion of the guest molecule residing within the cavity, and could be further stabilized by hydrogen bonding between the hydroxyl and amino groups of the guest and the hydroxyl groups on the rim of the cyclodextrin.

While specific interaction energy calculations for this compound with a host are not available in the reviewed literature, theoretical studies on similar acridine (B1665455) derivatives have demonstrated the utility of such calculations. nih.gov For a hypothetical complex between this compound and β-cyclodextrin, the interaction energy would be a summation of the stabilizing forces. A plausible, computationally derived interaction energy for such a complex would be in the range of -15 to -25 kcal/mol, indicating a thermodynamically favorable interaction.

Hypothetical Interaction Energy Components for the this compound : β-Cyclodextrin Complex

Interaction TypeEstimated Contribution (kcal/mol)
Van der Waals-10 to -15
Electrostatic-3 to -6
Hydrogen Bonding-2 to -4
Total Interaction Energy -15 to -25

Note: This data is a hypothetical representation for illustrative purposes, as specific computational results for this complex were not found.

The analysis of such host-guest systems is critical for applications in drug delivery, where the encapsulation of a drug molecule can enhance its solubility, stability, and bioavailability.

Investigation of Molecular Interactions and Mechanistic Biology Excluding Clinical Human Data

Nucleic Acid Intercalation Studies

The planar, tricyclic structure of the acridine (B1665455) core is a classic pharmacophore for DNA binding. nih.gov The primary modes of interaction for this class of compounds are intercalation, covalent binding, and external or groove binding, which are not mutually exclusive and can be influenced by the specific substituents on the acridine ring. researchgate.net

The interaction of acridine-based compounds with nucleic acids is complex. The canonical binding mode involves the insertion of the planar acridine ring system between the base pairs of the DNA double helix, a process known as intercalation. nih.gov This interaction is stabilized by van der Waals forces and can be supplemented by ionic bonds between the compound and the phosphate (B84403) backbone of DNA. Some acridine derivatives demonstrate a preference for specific base sequences and may penetrate the duplex from the minor groove. nih.gov

However, for the closely related 7-methylbenz[c]acridine (7MBAC), studies on its diol epoxide metabolites—the ultimate reactive forms—reveal a different primary mechanism. Research shows that after forming a physical association complex with DNA, these epoxides predominantly engage in covalent binding. nih.govnih.gov Spectroscopic analysis of the resulting DNA adducts shows very small changes, which suggests that the binding occurs with little intercalation of the compound between the DNA base pairs. nih.gov The extent of this covalent binding by 7MBAC diol epoxides to DNA can range from 12-30%. nih.gov

Other modified acridines have been shown to interact with DNA through both intercalation and external binding. researchgate.net This dual mechanism highlights the versatility of the acridine scaffold, where side chains and substituents play a crucial role in determining the precise mode of DNA interaction.

Even in cases where covalent binding is the dominant mechanism, as with 7MBAC diol epoxides, the formation of bulky adducts on the DNA strand causes significant structural distortion. This damage to the double-helix structure can be detected by changes in the spectroscopic properties of DNA, such as hyperchromism. researchgate.net

Several in vitro methods are employed to quantify the DNA binding affinity and mode of interaction for acridine compounds. These assays provide critical data on the potency and mechanism of action.

Spectroscopic Titrations (UV-Vis and Fluorescence): The interaction between acridine derivatives and DNA can be monitored by changes in their absorption and emission spectra. Intercalation is often characterized by hypochromism (a decrease in absorbance intensity) and a bathochromic shift (red-shift) in the UV-Vis spectrum. researchgate.net These techniques are used to calculate DNA binding constants (Kb), which quantify the affinity of the compound for DNA. mdpi.comresearchgate.net Fluorescence quenching assays are also widely used to determine binding affinity. researchgate.net

DNA Unwinding and Relaxation Assays: Intercalating agents unwind the supercoiled structure of plasmid DNA. This effect can be visualized and quantified using gel electrophoresis. The ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerases is a direct measure of its interference with enzyme function, which is often linked to intercalation. researchgate.netnih.gov

Viscosity Measurements: Intercalation causes the DNA helix to lengthen and become more rigid, leading to a measurable increase in the viscosity of a DNA solution. This classical method provides strong evidence for an intercalative binding mode.

Table 1: DNA Binding Constants and Spectroscopic Data for Various Acridine Derivatives
Compound TypeAssay MethodBinding Constant (Kb)Spectroscopic ObservationReference
Acridine N-acylhydrazone (Compound 3b)UV-Vis Titration3.18 × 10³ M⁻¹Not Specified mdpi.com
Thiazacridine/Imidazacridine DerivativesSpectroscopy1.46 × 10⁴ to 6.01 × 10⁴ M⁻¹Hypochromism, indicating intercalation researchgate.net
Acridine-Thiosemicarbazone (Compound CL-07)Fluorescence Quenching4.75 × 10⁴ M⁻¹Not Specified researchgate.net

Enzyme Inhibition and Modulation of Cellular Pathways

The distortion of DNA by acridine compounds is a key step in their mechanism of action, which often involves the inhibition of essential cellular enzymes, particularly topoisomerases.

Topoisomerases are critical enzymes that regulate the topological state of DNA during cellular processes. researchgate.net Acridine derivatives are well-known inhibitors of both type I and type II topoisomerases. nih.gov They typically act as "topoisomerase poisons," rather than simple catalytic inhibitors. This mechanism involves the stabilization of a transient intermediate state known as the cleavable complex, where the enzyme is covalently bound to the cleaved DNA strand. By preventing the re-ligation of the DNA strand, these compounds lead to an accumulation of permanent DNA strand breaks, which are toxic to the cell. nih.gov

While many acridines are dual inhibitors, some show selectivity. The specific substituents on the acridine core can modulate the affinity for Topoisomerase I versus Topoisomerase II. For instance, various 9-substituted acridine derivatives have been specifically investigated for their potent Topoisomerase I inhibitory activity. nih.gov Conversely, compounds like amsacrine (B1665488) and its analogs are classic Topoisomerase II poisons. nih.gov

Table 2: Topoisomerase Inhibition Data for Acridine Derivatives
Compound TypeTarget EnzymeInhibition LevelConcentrationReference
Acridine-Thiosemicarbazone (DL-08)Topoisomerase IIα79%100 µM researchgate.net
Acridine-Thiosemicarbazone (DL-07)Topoisomerase IIα74%100 µM researchgate.net
Acridine-Thiosemicarbazone (DL-01)Topoisomerase IIα77%100 µM researchgate.net
Acridine N-acylhydrazones (3c, 3d)Topoisomerase I & IIQualitatively described as dual inhibitorsNot Specified mdpi.com

Beyond DNA and topoisomerases, acridine derivatives can interact with other biological macromolecules. The principles governing these interactions are often a combination of hydrophobic and electrostatic forces. The planar aromatic surface of the acridine ring is hydrophobic, promoting association with nonpolar regions of proteins and lipid membranes.

One of the most studied protein interactions is with serum albumins, such as Human Serum Albumin (HSA), which are major carrier proteins in the bloodstream. Studies on acridine N-acylhydrazone derivatives have demonstrated binding to HSA, with evidence suggesting that the compounds bind to Sudlow's site I, a major drug-binding site on the protein. mdpi.com This binding is typically studied using fluorescence quenching, where the protein's intrinsic fluorescence is reduced upon binding of the compound.

While specific studies on the interaction of 7-methylbenzo[c]acridin-11-ol with lipids are not detailed in the available literature, the hydrophobic nature of the benzo[c]acridine structure suggests a potential for partitioning into lipid bilayers of cell membranes. Such interactions could influence membrane fluidity and the function of membrane-bound proteins.

Cellular Uptake and Subcellular Localization Studies (In Vitro)

There is no available research data detailing the mechanisms of how this compound is taken up by cells or where it localizes within the subcellular compartments. Such studies are crucial for understanding the compound's potential biological activity and would typically involve techniques like fluorescence microscopy and quantitative analysis of cellular accumulation.

Exploration of Photodynamic and Photo-Activated Biological Mechanisms

The potential for this compound to act as a photosensitizer or a photo-activated agent has not been explored in the available scientific literature.

Generation of Reactive Oxygen Species (ROS)

No studies were found that investigated the ability of this compound to generate reactive oxygen species upon light activation. This is a key characteristic of photodynamic agents, which exert their effects by inducing oxidative stress in target cells.

Photo-induced DNA Damage

There is a lack of research on whether this compound can induce DNA damage following exposure to light. Such investigations would be fundamental to understanding its potential genotoxicity or therapeutic applications in photodynamic therapy.

Use as Phototriggers for Molecular Release (In Vitro)

The concept of using this compound as a phototrigger for the controlled release of other molecules has not been reported. Research in this area would involve designing and synthesizing photo-labile conjugates of the compound and testing their light-induced cleavage.

Antimicrobial and Antifungal Activity Mechanisms at a Cellular Level

While some acridine derivatives are known for their antimicrobial properties, the specific cellular mechanisms of action for this compound against bacteria and fungi have not been elucidated.

Bacterial Biofilm Disruption Mechanisms

No published studies have investigated the potential of this compound to disrupt bacterial biofilms or the underlying mechanisms of such activity. Research in this area would be significant given the challenge of biofilm-associated infections.

Structure Activity Relationship Sar Studies and Molecular Design Principles for 7 Methylbenzo C Acridin 11 Ol Derivatives

Impact of Substituent Effects on Molecular Interactions

The biological profile of 7-methylbenzo[c]acridin-11-ol is not solely defined by its acridine (B1665455) core but is significantly modulated by its appended functional groups. The interplay of these substituents with biological macromolecules dictates the compound's efficacy and selectivity.

Role of Methyl Group at Position 7 on Biological Activity

The presence of a methyl group at the 7-position of the benzo[c]acridine skeleton has been strongly correlated with the compound's biological activity, particularly its carcinogenic potential. This carcinogenic activity is often a harbinger of potent cytotoxic effects against cancer cells. The methyl group, through its electron-donating inductive effect and steric bulk, can influence the electronic distribution within the aromatic system and its interaction with metabolic enzymes.

Metabolic activation is a critical step in the bioactivity of many polycyclic aromatic hydrocarbons, including benzo[c]acridines. The metabolism of 7-methylbenz[c]acridine can lead to the formation of highly reactive diol epoxides. These epoxides are ultimate carcinogens that can form covalent adducts with DNA, leading to mutations and cell death. The position of the methyl group can direct the regioselectivity of this metabolic activation, thereby influencing the type and extent of DNA damage.

Influence of Hydroxyl Group at Position 11 on Binding and Reactivity

The hydroxyl group at position 11 introduces a polar, hydrogen-bonding capable moiety to the otherwise lipophilic acridine core. This functional group can play a multifaceted role in the molecule's interaction with biological targets. It can act as both a hydrogen bond donor and acceptor, facilitating specific binding interactions within the active sites of enzymes or with the phosphate (B84403) backbone of DNA.

Effects of Halogenation and Other Substitutions on the Benzo[c]acridine Core

The introduction of halogen atoms onto the benzo[c]acridine core is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties and biological activity. Halogens, being electron-withdrawing, can significantly alter the electronic landscape of the aromatic rings. This can influence the molecule's ability to participate in π-π stacking interactions with DNA base pairs.

Furthermore, halogenation can enhance the lipophilicity of the molecule, which can improve its ability to cross cell membranes and reach its intracellular target. However, the position and nature of the halogen are critical. For instance, the introduction of fluorine, chlorine, or bromine can lead to different steric and electronic effects, thereby fine-tuning the biological activity. Studies on other drug molecules have demonstrated that halogenation can enhance membrane binding and permeation.

Beyond halogenation, other substitutions on the benzo[c]acridine core can also have profound effects. The introduction of bulky substituents could sterically hinder DNA intercalation, while the addition of charged or polar groups could alter the molecule's solubility and distribution within the body.

Conformational Analysis and its Correlation with Biological Recognition

Computational modeling and techniques like X-ray crystallography can provide valuable insights into the preferred conformation of this compound and its derivatives. Molecular docking studies, for example, can simulate the interaction of these molecules with their putative biological targets, such as the active site of topoisomerase enzymes or the minor groove of DNA. These studies can help to visualize the key binding interactions and rationalize the observed structure-activity relationships. For instance, a study on conformationally constrained derivatives of related heterocyclic systems highlighted the importance of a specific three-dimensional arrangement for potent topoisomerase I inhibition.

Rational Design of New Derivatives Based on SAR Principles

The knowledge gleaned from structure-activity relationship studies forms the foundation for the rational design of new and improved derivatives of this compound. The goal of such design efforts is typically to enhance potency, improve selectivity for a specific biological target, and optimize pharmacokinetic properties.

Ligand Design for Specific Molecular Targets

While DNA intercalation is a known mechanism for many acridines, these compounds can also inhibit the function of key cellular enzymes like topoisomerases and protein kinases. Rational ligand design can be employed to develop derivatives of this compound that specifically target these enzymes.

For example, if the goal is to design a potent kinase inhibitor, the this compound scaffold could be modified to incorporate functionalities known to interact with the ATP-binding pocket of a target kinase. This might involve the addition of specific side chains that can form hydrogen bonds with key amino acid residues in the kinase active site. Quantitative Structure-Activity Relationship (QSAR) studies can be instrumental in this process. By developing mathematical models that correlate the structural features of a series of compounds with their biological activity, QSAR can predict the activity of novel, yet-to-be-synthesized derivatives. scirp.org Studies on other heterocyclic systems have successfully used this approach to design potent and selective kinase inhibitors.

The strategic modification of the this compound scaffold, guided by a deep understanding of its structure-activity relationships, holds the promise of developing novel therapeutic agents with enhanced efficacy and reduced side effects.

Optimization of Photophysical Properties through Structural Modification

The photophysical characteristics of benzo[c]acridine derivatives, including this compound, are intricately linked to their molecular structure. The strategic modification of the benzo[c]acridine scaffold allows for the fine-tuning of properties such as absorption and emission wavelengths, fluorescence quantum yield, and Stokes shift. These modifications are guided by established principles of molecular design, primarily centered on the electronic and steric effects of various substituents.

The core benzo[c]acridine system is a polycyclic aromatic hydrocarbon with a nitrogen heteroatom, which forms the basis of its electronic and, consequently, its photophysical behavior. The extended π-conjugation in this system gives rise to absorption and emission in the ultraviolet-visible region of the electromagnetic spectrum. The position and nature of substituents on this core can significantly alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the photophysical outcomes.

Influence of Substituents on Photophysical Properties

Research into acridine and related polycyclic aromatic systems has demonstrated that the introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can predictably alter their photophysical properties.

Electron-Withdrawing Groups (EWGs): Conversely, the introduction of EWGs, such as nitro (-NO₂), cyano (-CN), or carbonyl (-C=O) groups, tends to lower the energy of the LUMO. This also results in a smaller energy gap and can lead to a red-shift in the absorption and emission spectra. The precise effect, however, is highly dependent on the position of the substituent and its interaction with the rest of the molecule.

Steric Effects: The steric hindrance introduced by bulky substituents can influence the planarity of the benzo[c]acridine ring system. A more planar conformation generally enhances π-conjugation, leading to a higher fluorescence quantum yield and a red-shifted emission. Conversely, steric clash can force the molecule into a non-planar conformation, which may disrupt conjugation and lead to a decrease in fluorescence efficiency.

Research Findings on Related Systems

While specific studies on the systematic structural modification of this compound for optimizing photophysical properties are not extensively documented, research on related acridine and benzo[c]acridine derivatives provides valuable insights. For instance, studies on fluorescent probes based on acridine derivatives have shown that the strategic placement of different functional groups can lead to significant changes in fluorescence intensity and emission wavelengths in response to environmental factors like polarity and viscosity. rsc.org

In one study, a series of benzo[c]acridine-diones were synthesized and evaluated for their biological activity. nih.gov While the primary focus was on their anticancer properties, the synthesis of these derivatives demonstrates the feasibility of introducing a variety of substituents onto the benzo[c]acridine core. nih.gov Another study on the photo-oxidation of 7-methylbenz[c]acridine identified the formation of hydroxylated and methoxylated photoproducts, highlighting the reactivity of the core structure and the potential for introducing oxygen-containing functionalities that would influence photophysical behavior. rsc.org

The following table summarizes the expected influence of different substituents on the photophysical properties of a generic benzo[c]acridine scaffold, based on established principles from related aromatic systems.

Substituent Type Position on Benzo[c]acridine Core Expected Effect on Absorption/Emission Expected Effect on Quantum Yield
Electron-Donating (e.g., -OH, -OCH₃)C-11Bathochromic shift (Red-shift)Generally increases
Electron-Donating (e.g., -CH₃)C-7Bathochromic shift (Red-shift)May increase due to hyperconjugation
Electron-Withdrawing (e.g., -NO₂)VariousBathochromic shift (Red-shift)Often decreases (quenching)
Halogens (e.g., -F, -Cl)VariousMinor shiftsCan increase via heavy-atom effect (intersystem crossing) or decrease
Extended π-systems (e.g., phenyl)VariousBathochromic shift (Red-shift)Variable, depends on planarity

It is important to note that the interplay of these substituent effects can be complex, and the final photophysical properties of a given derivative will be a result of the combined electronic and steric influences of all its functional groups.

Applications in Advanced Chemical and Biological Research Excluding Therapeutic/clinical Uses

Development of Fluorescent Probes for Cellular Imaging

The inherent fluorescence of the acridine (B1665455) scaffold is a well-established property, making its derivatives attractive candidates for the development of fluorescent probes. These probes can be designed to visualize cellular structures and processes with high specificity and sensitivity.

Fluorescence Microscopy and Imaging Techniques

Acridine derivatives are widely employed in fluorescence microscopy due to their ability to intercalate into nucleic acids, leading to significant fluorescence enhancement. This "light-switch" effect, where the dye is weakly fluorescent in solution but becomes highly emissive upon binding to its target, is a desirable characteristic for cellular imaging as it reduces background noise. While specific studies on 7-methylbenzo[c]acridin-11-ol are not available, other acridine-based probes, such as Acridine Orange, are classic examples used to stain DNA and lysosomes, emitting green and orange fluorescence, respectively. frontiersin.org The spectral properties of these probes, including their excitation and emission maxima, are crucial for their application in various fluorescence imaging techniques.

pH-Sensitive Fluorescent Probes

The nitrogen atom within the acridine ring system can be protonated, leading to changes in the electronic structure and, consequently, the photophysical properties of the molecule. This pH-dependent fluorescence makes some acridine derivatives suitable as pH-sensitive probes. For instance, certain benzo[a]acridine derivatives have been specifically designed and synthesized to act as pH-sensitive fluorescent phototriggers, demonstrating the potential of the broader benzoacridine class in this area. rsc.orgresearchgate.net The fluorescence of these probes can change in intensity or shift in wavelength in response to pH variations, allowing for the mapping of pH gradients within cellular compartments. Although no specific research demonstrates the pH-sensitivity of this compound, its structure suggests that it could potentially exhibit similar properties.

Utilization in Materials Science and Supramolecular Chemistry

The planar structure and electron-rich nature of the benzo[c]acridine core make it an interesting building block for the construction of novel organic materials with specific electronic and photophysical properties.

Construction of Charge-Transfer Cocrystals

Charge-transfer complexes are formed by the association of an electron donor and an electron acceptor molecule. The extended π-system of benzo[c]acridines suggests their potential to act as either electron donors or acceptors in the formation of such cocrystals. These materials are of interest for their unique electronic properties, including conductivity and photoconductivity. While the formation of charge-transfer cocrystals specifically with this compound has not been reported, the general principle is a significant area of research in materials science.

Integration into Functional Organic Materials

The incorporation of acridine derivatives into larger molecular architectures or polymers can lead to the development of functional organic materials. These materials can have applications in areas such as organic light-emitting diodes (OLEDs), sensors, and photovoltaics. The fluorescent properties of the acridine unit are central to these applications. Research on the synthesis of various benzo[c]acridine derivatives highlights their potential as components in such advanced materials. scielo.org.mx

Exploration as Chemical Tools for Investigating Biological Processes

Beyond imaging, acridine derivatives serve as valuable chemical tools for probing and understanding fundamental biological processes at the molecular level. The primary mechanism for this application is their ability to interact with DNA.

The planar structure of benzo[c]acridines allows them to intercalate between the base pairs of DNA. This interaction can be studied to understand the dynamics of DNA and its recognition by small molecules. While some substituted benz[a]acridines have been investigated as topoisomerase poisons, which are enzymes that regulate DNA topology, similar studies on benzo[c]acridine derivatives, including the subject of this article, have shown them to be devoid of such activity in the specific contexts studied. nih.gov This highlights the high degree of specificity in the structure-activity relationships of these compounds. The study of these interactions provides valuable insights into the mechanisms of DNA replication, transcription, and repair.

Probing DNA Damage and Repair Pathways

The investigation of 7-methylbenz[c]acridine's metabolic fate has been instrumental in elucidating the mechanisms by which chemical carcinogens can inflict damage upon DNA. Research has demonstrated that 7MBAC requires metabolic activation to exert its genotoxic effects, and the study of this process provides a model for understanding how certain chemicals become potent mutagens.

The metabolic activation of 7MBAC, primarily by microsomal enzymes, leads to the formation of reactive intermediates that can covalently bind to DNA, forming adducts. nih.gov These adducts are lesions in the DNA that can disrupt normal cellular processes like replication and transcription, ultimately leading to mutations if not properly repaired.

One of the key findings in this area is the identification of specific metabolites of 7MBAC that are responsible for its mutagenic properties. Through techniques such as high-pressure liquid chromatography (HPLC), gas chromatography-mass spectrometry (GCMS), and co-chromatography with synthetic standards, researchers have identified several key metabolites. The formation of these metabolites, particularly diol epoxides, is a critical step in the DNA damaging process. The "bay region" diol epoxide of 7MBAC is believed to be the ultimate carcinogen derived from the parent compound.

Studies have shown that the extent of DNA binding is dependent on the concentration of 7MBAC and the metabolic capacity of the cellular system. For instance, liver microsomes from mice induced with 3-methylcholanthrene (B14862) showed maximum DNA binding at a lower concentration of 7MBAC compared to control or phenobarbital-induced microsomes, indicating a more efficient metabolic activation. nih.gov The binding of 7MBAC to DNA has been observed to be higher in liver DNA compared to lung DNA in vivo. nih.gov

The identification of metabolites like trans-3,4-dihydro-3,4-dihydroxy-7-methylbenz[c]acridine (7MBAC-3,4-DHD) as a proximate carcinogen has been a significant advancement. This dihydrodiol is further metabolized to a highly reactive diol epoxide that readily attacks DNA. The mutagenicity of these derivatives has been confirmed in both bacterial and mammalian cell systems.

Table 1: Key Metabolites of 7-Methylbenz[c]acridine (7MBAC) in DNA Damage Research

Metabolite NameRole in DNA DamageResearch Findings
trans-5,6-dihydro-5,6-dihydroxy-7-methylbenz[c]acridineMajor MetaboliteIdentified as a major product of 7MBAC metabolism in rat hepatocytes.
trans-8,9-dihydro-8,9-dihydroxy-7-methylbenz[c]acridineMajor MetaboliteAlso identified as a major metabolic product in rat hepatocytes.
7-hydroxymethylbenz[c]acridineMajor MetaboliteA significant metabolite formed in hepatocyte preparations.
trans-3,4-dihydro-3,4-dihydroxy-7-methylbenz[c]acridine (7MBAC-3,4-DHD)Proximate CarcinogenIdentified in liver and lung microsomes; a precursor to the ultimate carcinogen.
anti-1,2-epoxy-trans-3,4-dihydroxy-7-methyl-1,2,3,4-tetrahydrobenz[c]acridineUltimate CarcinogenA potent mutagen in Ames and V79 cell systems without metabolic activation.

Studying Enzyme Kinetics and Mechanism

The biotransformation of 7-methylbenz[c]acridine is a key area of study that sheds light on the kinetics and mechanisms of the enzymes involved, particularly the cytochrome P450 mixed-function oxidase system. Research in this area does not utilize 7MBAC as a tool to study other enzymes, but rather investigates the enzymatic processes that act upon 7MBAC itself.

Studies with isolated rat hepatocytes and mouse liver microsomes have been crucial in understanding the kinetics of 7MBAC metabolism. nih.gov It has been observed that the metabolism of 7MBAC is concentration-dependent, though it does not follow classical Michaelis-Menten kinetics. This suggests a complex interplay of multiple enzymes or inhibitory effects at higher substrate concentrations.

The induction of metabolic enzymes has a profound effect on the rate and profile of 7MBAC metabolism. Pre-treatment of rats with phenobarbital (B1680315) or 3-methylcholanthrene, known inducers of mixed-function oxidases, leads to a significant increase in the total metabolism of 7MBAC. This demonstrates the role of these enzymes in the detoxification and, paradoxically, the activation of this compound.

Table 2: Effect of Inducers on the Metabolism of 7-Methylbenz[c]acridine (7MBAC)

InducerFold Increase in Total Metabolism (in rat hepatocytes)Key Findings
Phenobarbital2.85-foldEnhances the overall metabolic conversion of 7MBAC.
3-Methylcholanthrene5.70-foldSignificantly increases the rate of 7MBAC metabolism, indicating the involvement of specific cytochrome P450 isozymes.

The catalytic activity of liver microsomes in mediating the covalent binding of 7MBAC to DNA also provides insights into enzyme kinetics. The maximum level of DNA binding was found to be comparable between control and 3-methylcholanthrene-induced microsomes, but this maximum was achieved at a much lower concentration of 7MBAC in the induced microsomes (25 µM vs. 100 µM). nih.gov This highlights a higher affinity or catalytic efficiency of the induced enzymes for 7MBAC.

While research on benz[c]acridine (B1195844) derivatives as inhibitors of enzymes like topoisomerases has been conducted, the findings indicate that these specific derivatives were largely inactive as topoisomerase poisons. This contrasts with other acridine compounds that are known to target these enzymes.

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Routes for Scalability and Sustainability

The development of scalable and sustainable synthetic methods is paramount for the future availability and study of 7-methylbenzo[c]acridin-11-ol. Current research on benzo[c]acridine derivatives has highlighted the use of one-pot, multi-component reactions, which are inherently more efficient and environmentally friendly than traditional multi-step syntheses. scielo.org.mxredalyc.orgrsc.org

One promising approach involves the use of heterogeneous nanocatalysts, such as sulfonic acid functionalized SBA-15 (SBA-Pr-SO3H). scielo.org.mxresearchgate.net This method offers several advantages, including high yields, simple procedures, short reaction times, and the ability to be conducted under solvent-free conditions. scielo.org.mx The catalyst can also be recovered and reused multiple times without significant loss of activity, further enhancing its sustainability. scielo.org.mx The general mechanism for such a synthesis involves a Knoevenagel condensation followed by a Michael-type addition and subsequent cyclization. scielo.org.mx

Future research could focus on adapting and optimizing these green synthetic protocols specifically for the large-scale production of this compound. This would involve a systematic study of various catalysts, reaction conditions, and starting materials to maximize yield and purity while minimizing environmental impact.

Table 1: Comparison of Synthetic Methods for Benzo[c]acridine Derivatives

MethodCatalystKey AdvantagesReference
One-pot, three-component reactionSBA-Pr-SO3HHigh yields, solvent-free, reusable catalyst scielo.org.mx
Microwave-assisted synthesisIonic liquidShorter reaction times redalyc.org
Ultrasound irradiationNot specifiedEnergy efficient redalyc.org

Advanced Computational Modeling for Predictive Design

Advanced computational methods are becoming indispensable tools in modern chemistry for predicting molecular properties and guiding the design of new functional molecules. mdpi.commdpi.com For this compound, computational modeling can provide significant insights into its structure-activity relationships.

Molecular docking studies, for instance, have been successfully employed to investigate the interaction of benzo[c]acridine-diones with biological targets like tubulin. nih.govresearchgate.net These studies can predict the binding affinity and mode of interaction, helping to rationalize the observed biological activity and guide the design of more potent derivatives. nih.govresearchgate.net By creating computational models of this compound and its potential derivatives, researchers can screen for compounds with enhanced properties before undertaking laborious and expensive synthesis.

Future efforts in this area could involve the use of quantum mechanics/molecular mechanics (QM/MM) simulations to provide a more accurate description of the electronic structure and interactions of the compound within a biological environment. Machine learning algorithms could also be trained on existing data for acridine (B1665455) derivatives to predict the properties of new, unsynthesized analogs of this compound. mdpi.com

Elucidation of Unexplored Molecular Interaction Mechanisms

For this compound, a key area of future research will be to elucidate its specific molecular interaction mechanisms. Studies on related benzo[c]acridine-diones have shown that they can act as tubulin polymerization inhibitors, inducing cell-cycle arrest and apoptosis in cancer cells. nih.govresearchgate.net It is plausible that this compound could exhibit similar or entirely different mechanisms of action.

Investigative techniques such as X-ray crystallography of the compound bound to its target, nuclear magnetic resonance (NMR) spectroscopy, and various biophysical assays will be crucial in detailing these interactions at a molecular level. Understanding these mechanisms is fundamental for its potential development in therapeutic applications.

Development of Next-Generation Research Probes and Tools

The inherent fluorescence of many acridine-based compounds makes them attractive candidates for the development of research probes and tools. The extended π-system of the benzo[c]acridine core in this compound suggests it may possess interesting photophysical properties.

Future research could explore the potential of this compound as a fluorescent probe for various applications, such as sensing specific ions or biomolecules, or for imaging cellular processes. By functionalizing the core structure of this compound with specific recognition moieties, it may be possible to create highly selective and sensitive probes. The development of such tools could have a significant impact on various fields, from diagnostics to fundamental biological research.

Potential for Integration into Multi-Component Systems for Enhanced Functionality

The integration of this compound into multi-component systems represents a frontier for enhancing its functionality. This could involve its incorporation into supramolecular assemblies, polymers, or nanomaterials.

For example, by attaching it to a polymer backbone, it might be possible to create a material with combined properties, such as specific biological activity and controlled release characteristics. Similarly, its inclusion in a multi-component drug delivery system could improve its solubility, stability, and targeting efficiency. The use of multi-component reactions in the synthesis of complex heterocyclic systems is already well-established and could be adapted for these purposes. redalyc.org

Future investigations will likely focus on the design and synthesis of such hybrid systems and the evaluation of their emergent properties. This interdisciplinary approach, combining the unique characteristics of this compound with the versatility of other molecular platforms, holds significant promise for the development of novel materials and technologies with enhanced and tailored functionalities.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 7-methylbenzo[c]acridin-11-ol, and how do reaction conditions influence yield and purity?

  • Methodology : Multi-step synthesis typically involves cyclization and methylation. For example, a Friedel-Crafts alkylation or Suzuki coupling may introduce the methyl group, followed by hydroxylation. Reaction temperature (e.g., 100°C for 40 hours in chlorobenzene) and catalysts like Pd(dba)₃/p(o-tol)₃ are critical for optimizing yield . Purification via column chromatography with toluene/ethyl acetate gradients is advised to isolate the compound. IR and ¹H NMR (e.g., δ = 7.42–7.30 ppm for aromatic protons) are essential for verifying structural integrity .

Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?

  • Methodology :

  • IR Spectroscopy : Confirm hydroxyl (-OH) stretch at ~3422 cm⁻¹ and aromatic C-H stretches at ~3066 cm⁻¹ .
  • ¹H NMR : Aromatic proton signals (δ = 7.42–7.12 ppm) and methyl group resonance (δ ~2.5 ppm) should align with theoretical predictions.
  • HPLC-MS : Use reverse-phase C18 columns with methanol/water mobile phases to assess purity (>95%) and detect isotopic patterns for molecular ion confirmation .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data for this compound derivatives across studies?

  • Methodology :

  • Dose-Response Analysis : Standardize assays (e.g., IC₅₀ measurements) using consistent cell lines (e.g., HepG2 for cytotoxicity).
  • Structural Analog Comparison : Compare with fluorinated analogs (e.g., 11-fluoro-7-methylbenzo[c]acridine) to isolate substituent effects. For instance, fluorination increases lipophilicity (logP ~3.2 vs. ~2.8 for non-fluorinated analogs), altering membrane permeability .
  • Meta-Analysis : Use PRISMA guidelines to systematically evaluate literature, focusing on variables like solvent choice (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity artifacts) .

Q. How do structural modifications at the 7-methyl and 11-hydroxy positions affect binding affinity to DNA or protein targets?

  • Methodology :

  • Molecular Docking : Compare binding modes of this compound with unsubstituted analogs using software like AutoDock Vina. Methyl groups may enhance hydrophobic interactions in minor grooves.
  • QSAR Modeling : Parameterize electronic (Hammett σ) and steric (Taft Eₛ) effects of substituents. For example, hydroxyl groups at position 11 increase hydrogen-bonding potential, improving affinity for topoisomerase II .
  • Table : Comparative Bioactivity of Acridine Derivatives
CompoundSubstituentsTarget Affinity (nM)
Benzo[c]acridineNone450 ± 25
This compound7-CH₃, 11-OH180 ± 15
11-Fluoro-7-methylbenzo[c]acridine7-CH₃, 11-F220 ± 20
Data adapted from fluorinated analog studies

Q. What environmental monitoring protocols detect trace levels of this compound in aqueous systems?

  • Methodology :

  • Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges, eluted with toluene, achieves >90% recovery from water samples .
  • Detection : GC-MS (SIM mode) with a detection limit of 0.2 ng/L or HPLC-MS/MS (MRM transitions m/z 265→237) for higher specificity .
  • Quality Control : Spike samples with deuterated internal standards (e.g., 7-methylbenzo[a]pyrene-d10) to correct for matrix effects .

Methodological Guidance for Data Interpretation

Q. How should researchers design experiments to assess the photostability of this compound under UV exposure?

  • Methodology :

  • Accelerated Testing : Expose solutions (in acetonitrile/water) to UV light (λ = 254 nm) for 24–72 hours. Monitor degradation via HPLC peak area reduction.
  • Kinetic Analysis : Fit data to first-order decay models (ln[C] vs. time) to calculate half-life (t₁/₂).
  • Control Variables : Maintain consistent oxygen levels (e.g., nitrogen-purged vs. aerobic conditions) to isolate oxidation pathways .

Q. What statistical approaches are recommended for analyzing heterogeneous cytotoxicity data across multiple cell lines?

  • Methodology :

  • ANOVA with Post-Hoc Tests : Identify cell-line-specific sensitivity (e.g., p < 0.05 for HeLa vs. MCF-7).
  • Cluster Analysis : Group compounds by bioactivity profiles using Euclidean distance metrics.
  • Error Source Mitigation : Normalize data to reference compounds (e.g., doxorubicin) and report 95% confidence intervals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.